Product packaging for (1E,2S)-2-methylbutanal oxime(Cat. No.:)

(1E,2S)-2-methylbutanal oxime

Cat. No.: B1253713
M. Wt: 101.15 g/mol
InChI Key: SEWWFHKIKWFJNV-WHEKYOLUSA-N
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Description

Significance of Chiral Oximes as Stereochemical Building Blocks

Chiral oximes are highly valued as stereochemical building blocks in organic synthesis. chemrxiv.orgacs.org Their importance lies in their ability to act as versatile intermediates for the creation of complex, stereochemically defined molecules. sci-hub.se In asymmetric synthesis, where the goal is to produce a specific enantiomer or diastereomer of a product, chiral oximes serve as crucial starting points or reagents. nih.govincatt.nl

The development of catalytic asymmetric hydrogenation of oximes and oxime ethers is a key area of research, as it offers a direct and efficient method for constructing chiral hydroxylamines. bohrium.com These products are important structural motifs in many biologically active compounds. bohrium.com The stereoselective addition of organometallic reagents to chiral oxime ethers is another powerful technique, enabling the synthesis of various nitrogen-containing heterocyclic compounds, such as chiral piperidines, with high stereoselectivity. rsc.org The unique structure of oximes, including the potential for axial chirality due to restricted rotation around the C=N bond, further expands their utility in creating novel chiral molecules. sci-hub.se

Overview of (1E,2S)-2-Methylbutanal Oxime within the Context of Chiral Organic Chemistry

This compound is a specific chiral oxime with the chemical formula C₅H₁₁NO. nih.gov Its name precisely defines its stereochemistry:

(2S) indicates the configuration at the chiral center, which is the carbon atom at position 2.

(1E) describes the geometry around the carbon-nitrogen double bond, where the hydroxyl group and the hydrogen atom on the nitrogen and carbon, respectively, are on opposite sides (from the German entgegen). uou.ac.in Oximes can exist as two geometrical isomers, E and Z, which possess different chemical and biological properties. researchgate.netresearchgate.net

This compound is recognized as a volatile organic compound released by plants and is involved in plant metabolic processes. researchgate.netembrapa.brresearchgate.netfrontiersin.org In biological systems, it is an intermediate in the biosynthesis of cyanogenic glucosides like linamarin (B1675462) and lotaustralin (B1675156). researchgate.netthegoodscentscompany.comuniprot.org It is formed from the amino acid L-isoleucine through a multi-step reaction catalyzed by enzymes such as isoleucine N-monooxygenase (a cytochrome P450 enzyme). uniprot.orguniprot.org The precursor to the oxime is (S)-2-methylbutanal. evitachem.comebi.ac.uk

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₅H₁₁NO nih.gov
Molecular Weight 101.15 g/mol nih.gov
Boiling Point 158ºC at 760 mmHg chemsrc.com
Topological Polar Surface Area 32.6 Ų nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov

Scope and Research Objectives

Research pertaining to this compound and related chiral oximes is driven by several key objectives:

Elucidation of Biosynthetic Pathways: A primary goal is to understand the precise enzymatic steps involved in the formation of this compound from L-isoleucine in various plant species. researchgate.netuniprot.org This includes characterizing the enzymes, such as those from the CYP79 family, that catalyze the conversion. researchgate.netthegoodscentscompany.com

Application in Asymmetric Synthesis: Researchers aim to leverage the inherent chirality of this oxime as a building block for the stereoselective synthesis of other valuable organic compounds. bohrium.comrsc.org The development of new catalytic methods for the asymmetric hydrogenation or modification of such oximes is a significant focus. incatt.nlbohrium.com

Understanding its Biological Role: Investigations are ongoing to determine the full extent of its function in plant biology. This includes its role as a defensive compound against herbivores through its conversion to cyanogenic glucosides and its function as a semiochemical (a chemical involved in communication), for instance in attracting insects. researchgate.netembrapa.brfrontiersin.org

Stereochemical Analysis: A fundamental objective is to study how the specific (E) and (S) configuration of the molecule influences its reactivity, biological activity, and interactions with enzymes and other chiral molecules. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1253713 (1E,2S)-2-methylbutanal oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(NE)-N-[(2S)-2-methylbutylidene]hydroxylamine

InChI

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4+/t5-/m0/s1

InChI Key

SEWWFHKIKWFJNV-WHEKYOLUSA-N

Isomeric SMILES

CC[C@H](C)/C=N/O

Canonical SMILES

CCC(C)C=NO

Origin of Product

United States

Biosynthetic Pathways and Enzymology of 1e,2s 2 Methylbutanal Oxime

Natural Occurrence and Biological Relevance in Plant Metabolism

(1E,2S)-2-Methylbutanal oxime is a naturally occurring compound in a variety of plants, where it serves as a crucial intermediate in biosynthetic pathways of defense compounds. u-szeged.huresearchgate.net It is notably involved in the production of cyanogenic glucosides, such as lotaustralin (B1675156), which are found in plants like cassava (Manihot esculenta), lima bean (Phaseolus lunatus), and Lotus japonicus. nih.govcgiar.orgu-szeged.hu These compounds play a significant role in plant defense by releasing toxic hydrogen cyanide upon tissue damage, deterring herbivores and pathogens. u-szeged.hu

The oxime itself can also act as a volatile defense compound. cgiar.org For instance, in response to herbivory by agromyzid flies, bean plants (Phaseolus vulgaris) release 2-methylbutanal oxime, among other volatile oximes. cgiar.orgresearchgate.net These volatile organic compounds can act as attractants for parasitic wasps, which are natural enemies of the herbivores. researchgate.net Furthermore, the presence of 2-methylbutanal oxime has been detected in the headspace of aubergine plants infested with aphids, suggesting its role in indirect plant defense by signaling to predators. frontiersin.org The biosynthesis of these defense compounds, including the initial oxime formation, is often organized in multienzyme complexes known as metabolons to ensure efficient and controlled production. u-szeged.hunih.gov

Precursor Amino Acids and Initial Hydroxylation Steps

The biosynthesis of this compound begins with the proteinogenic amino acid L-isoleucine. u-szeged.huresearchgate.net This initial conversion is a critical, committed step in the pathway leading to various nitrogenous defense compounds. expasy.org The process is catalyzed by a specific family of cytochrome P450 enzymes.

Role of Isoleucine N-Monooxygenases (e.g., CYP79D3, CYP79D4)

The conversion of L-isoleucine to its corresponding oxime is carried out by cytochrome P450 enzymes belonging to the CYP79 family, specifically isoleucine N-monooxygenases. researchgate.netexpasy.org In Lotus japonicus, two such enzymes, CYP79D3 and CYP79D4, have been identified to catalyze this reaction. u-szeged.huresearchgate.net While they share high sequence similarity, they exhibit differential expression, with CYP79D3 being predominantly active in aerial parts of the plant and CYP79D4 in the roots. u-szeged.huroyalsocietypublishing.org These enzymes display a preference for L-isoleucine as a substrate over other amino acids like L-valine. u-szeged.huuniprot.org In cassava, the enzymes CYP79D1 and CYP79D2 are responsible for converting both L-valine and L-isoleucine to their respective oximes. nih.govresearchgate.net Similarly, in lima bean, CYP79D71 has been identified as the enzyme producing oximes from valine and isoleucine. cgiar.orgcgiar.org

Enzyme Species Primary Substrate(s) Primary Location Reference
CYP79D1/CYP79D2 Manihot esculenta (Cassava) L-Isoleucine, L-Valine Shoot tips nih.govresearchgate.net
CYP79D3 Lotus japonicus L-Isoleucine Aerial parts u-szeged.huroyalsocietypublishing.org
CYP79D4 Lotus japonicus L-Isoleucine, L-Valine Roots u-szeged.huuniprot.org
CYP79D71 Phaseolus lunatus (Lima Bean) L-Isoleucine, L-Valine Not specified cgiar.orgcgiar.org

Oxime-Metabolizing Cytochrome P450 Enzymes

Once formed, this compound is further metabolized by another class of cytochrome P450 enzymes, which convert it into downstream products like cyanohydrins, the precursors to cyanogenic glucosides. nih.govoup.com

Function of (E)-2-Methylbutanal Oxime Monooxygenase (CYP71E7)

In cassava, the enzyme responsible for metabolizing the oxime is CYP71E7, which functions as an (E)-2-methylbutanal oxime monooxygenase. nih.govnih.govexpasy.org This enzyme converts this compound into 2-hydroxy-2-methylbutanenitrile, the cyanohydrin of 2-butanone. oup.comexpasy.org This is a crucial step in the biosynthesis of the cyanogenic glucoside lotaustralin. nih.govoup.com CYP71E7 is a highly efficient enzyme, exhibiting a high affinity for its oxime substrate. oup.com For 2-methylbutanal oxime, it has a measured turnover rate of approximately 17 min⁻¹. researchgate.netoup.comnih.gov This high efficiency is vital to prevent the accumulation of toxic oxime intermediates within the plant. researchgate.net

Enzyme Species Substrate Product Turnover Rate (min⁻¹) Reference
CYP71E7 Manihot esculenta (Cassava) This compound 2-Hydroxy-2-methylbutanenitrile 17 ± 1 oup.comnih.gov
CYP71E7 Manihot esculenta (Cassava) (E)-2-Methylpropanal oxime Acetone (B3395972) cyanohydrin 21 ± 2 oup.comnih.gov

Isomerization (E to Z) and Dehydration Activities

The conversion of the oxime to a cyanohydrin by CYP71E7 is not a simple hydroxylation. researchgate.netexpasy.org It is a multifunctional enzyme that catalyzes a sequence of three distinct activities: isomerization, dehydration, and C-hydroxylation. researchgate.netexpasy.orgqmul.ac.uk The enzyme first catalyzes the isomerization of the (E)-oxime substrate to its (Z)-isomer. researchgate.netqmul.ac.uk Following isomerization, the enzyme performs a dehydration reaction, converting the (Z)-oxime into a nitrile intermediate (2-methylbutanenitrile). nih.govresearchgate.netqmul.ac.uk Finally, this nitrile is C-hydroxylated to produce the cyanohydrin. nih.govresearchgate.netqmul.ac.uk This complex, multi-step reaction catalyzed by a single P450 enzyme highlights the sophisticated and evolutionarily conserved nature of cyanogenic glucoside biosynthesis in plants. nih.govoup.com

Integration into Cyanogenic Glucoside Biosynthesis (e.g., Lotaustralin, Linamarin)

This compound is a pivotal intermediate in the biosynthesis of cyanogenic glucosides, a class of nitrogenous plant defense compounds. nih.govsemanticscholar.org Specifically, it is the direct precursor to lotaustralin, a cyanogenic glucoside derived from the amino acid L-isoleucine. expasy.org The biosynthetic pathway is a highly coordinated multi-step process involving several key enzyme families, primarily cytochrome P450 monooxygenases (CYPs) and UDP-glucosyltransferases (UGTs). nih.govnih.gov This pathway often runs in parallel with the biosynthesis of linamarin (B1675462) from L-valine, frequently utilizing the same enzymes which exhibit dual substrate specificity. oup.comoup.comresearchgate.net

The formation of lotaustralin from L-isoleucine via this compound can be detailed in three major enzymatic stages:

Oxime Formation: The first committed step is the conversion of the parent amino acid, L-isoleucine, into this compound. expasy.orgrhea-db.org This conversion is catalyzed by multifunctional cytochrome P450 enzymes belonging to the CYP79 family. royalsocietypublishing.orgnih.gov These enzymes catalyze two successive N-hydroxylations of L-isoleucine to form N,N-dihydroxy-L-isoleucine, a labile intermediate that subsequently undergoes dehydration and decarboxylation to yield the oxime. expasy.orguniprot.org In cassava (Manihot esculenta), the enzymes CYP79D1 and CYP79D2 are responsible for this step and can utilize both L-isoleucine and L-valine as substrates. oup.comoup.comuniprot.org Similarly, in Lotus japonicus, this role is performed by CYP79D3 and CYP79D4. oup.comnih.govuniprot.org In the lima bean (Phaseolus lunatus), the enzyme CYP79D71 has been identified as producing oximes from both valine and isoleucine. cgiar.orgnih.gov

Cyanohydrin Formation: The this compound is then converted into its corresponding cyanohydrin, 2-hydroxy-2-methylbutyronitrile. This reaction is catalyzed by another family of cytochrome P450 enzymes, typically from the CYP71 or CYP83 families. researchgate.netoup.com In cassava, the enzyme CYP71E7 performs this critical conversion. oup.comoup.com CYP71E7 is a bifunctional enzyme that first isomerizes the (E)-oxime to the (Z)-isomer, which is the required substrate for the subsequent dehydration and C-hydroxylation reactions that form the cyanohydrin. nih.govoup.comresearchgate.netexpasy.org In other plants, such as lima bean, enzymes from the CYP83 family, specifically CYP83E46 and CYP83E47, are involved in the metabolic step following oxime production. cgiar.orgresearchgate.net

Glucosylation: The resulting cyanohydrin, 2-hydroxy-2-methylbutyronitrile, is unstable. It is stabilized through glucosylation, a reaction catalyzed by a soluble UDP-glucosyltransferase (UGT). nih.gov This final step involves the attachment of a glucose moiety from UDP-glucose to the hydroxyl group of the cyanohydrin, forming the stable cyanogenic glucoside, lotaustralin. nih.govoup.com

In many plants, such as cassava, linamarin and lotaustralin are co-synthesized, with linamarin being the predominant compound in an approximate 97:3 ratio to lotaustralin. nih.govoup.comresearchgate.net This ratio is largely determined by the substrate preference of the CYP79 enzymes. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Lotaustralin from L-Isoleucine

Step Enzyme Family Specific Enzyme (Example) EC Number Source Organism (Example) Reaction
1. Oxime Formation CYP79 CYP79D2 1.14.14.39 Manihot esculenta (Cassava) L-Isoleucine → this compound
2. Cyanohydrin Formation CYP71 CYP71E7 1.14.14.41 Manihot esculenta (Cassava) This compound → 2-hydroxy-2-methylbutyronitrile

Table 2: Reported Kinetic Data for Enzymes in Cyanogenic Glucoside Biosynthesis

Enzyme Substrate Kₘ (µM) Turnover Rate (min⁻¹) Source Organism
CYP71E7 (Z)-2-methylbutanal oxime 21 ± 2 17 ± 1 Manihot esculenta (Cassava)
CYP71E7 (Z)-2-methylpropanal oxime - 21 ± 2 Manihot esculenta (Cassava)
CYP79D4 L-Isoleucine - 120 Lotus japonicus

Reactivity and Reaction Mechanisms of 1e,2s 2 Methylbutanal Oxime and Analogous Oximes

Mechanistic Studies of Oxime Formation and Hydrolysis.nih.govscribd.comresearchgate.net

The formation of oximes, such as (1E,2S)-2-methylbutanal oxime, and their subsequent hydrolysis are fundamental reactions in organic chemistry. These processes are typically reversible and their mechanisms have been the subject of detailed kinetic and computational studies. nih.govscribd.comresearchgate.net

Proton-Catalyzed Pathways and Tetrahedral Intermediates.nih.govrsc.orgic.ac.uk

The formation of oximes from aldehydes or ketones and hydroxylamine (B1172632) is catalyzed by acid. scribd.comchemtube3d.com The reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. nih.govic.ac.uk

Subsequent proton transfers and the elimination of a water molecule result in the formation of the oxime. chemtube3d.com The dehydration of the tetrahedral intermediate is often the rate-determining step in the pH range of approximately 3 to 7. nih.gov Computational studies on model systems have provided further insight into the energetics of these steps, including the role of solvent molecules in assisting proton transfer. researchgate.net

The hydrolysis of oximes is essentially the reverse of their formation and is also acid-catalyzed. scribd.comrsc.org The process begins with the protonation of the oxime nitrogen, followed by the addition of water to form the same tetrahedral intermediate involved in the formation reaction. masterorganicchemistry.com Subsequent loss of hydroxylamine regenerates the carbonyl compound. rsc.org Studies on the hydrolysis of acetophenone (B1666503) oxime have indicated that in highly acidic media, the rate-determining step is the general base-catalyzed loss of hydroxylamine from the cationic tetrahedral intermediate. rsc.org

Table 1: Key Steps in Proton-Catalyzed Oxime Formation and Hydrolysis

ReactionKey Mechanistic StepsIntermediate SpeciesRate-Determining Step (Typical)
Formation1. Protonation of carbonyl oxygen 2. Nucleophilic attack by hydroxylamine 3. Proton transfers 4. DehydrationTetrahedral Intermediate (Carbinolamine)Dehydration of the tetrahedral intermediate nih.gov
Hydrolysis1. Protonation of oxime nitrogen 2. Addition of water 3. Proton transfers 4. Elimination of hydroxylamineTetrahedral Intermediate (Carbinolamine)General base-catalyzed loss of hydroxylamine from the cationic tetrahedral intermediate (in highly acidic media) rsc.org

Role of Organocatalysis (e.g., Aniline (B41778) Derivatives).nih.govnih.govnih.gov

Aniline and its derivatives have been identified as effective nucleophilic catalysts for oxime formation, significantly accelerating the reaction rate, particularly at neutral pH. nih.govnih.govnih.govsioc-journal.cn The catalytic mechanism involves the initial rapid formation of a more reactive Schiff base (or imine) intermediate between the aniline catalyst and the carbonyl compound. nih.gov This intermediate is then attacked by the hydroxylamine in a transimination reaction, which is faster than the direct reaction with the carbonyl compound. nih.gov

The rate-limiting step in the aniline-catalyzed reaction is typically the dehydration of the hemiaminal intermediate formed between the substrate and the catalyst. nih.gov The efficiency of the catalyst is influenced by its pKa, with optimal catalysis often observed when the pKa of the catalyst is close to the pH of the solution. nih.gov Research has explored various aniline derivatives to optimize catalytic activity, with compounds like 1,4-diaminobenzene showing superior performance in certain cases. researchgate.netnih.gov The use of co-catalysts, such as carboxylates, has also been shown to have a synergistic effect, further enhancing the reaction rate. nih.gov

Table 2: Comparison of Catalyzed vs. Uncatalyzed Oxime Formation

ConditionKey FeaturesTypical pH RangeRelative Rate
UncatalyzedSlow reaction, especially at neutral pH.BroadSlow
Acid-CatalyzedRate increases with decreasing pH, but excessive acidity can protonate hydroxylamine, reducing its nucleophilicity. nih.govAcidic (e.g., pH 3-5)Moderate to Fast
Aniline-CatalyzedSignificant rate acceleration at or near neutral pH through the formation of a reactive imine intermediate. nih.govsioc-journal.cnNeutral (e.g., pH 6-8)Fast to Very Fast

Rearrangement Reactions

Oximes are well-known to undergo rearrangement reactions, most notably the Beckmann rearrangement, which transforms them into amides or nitriles. masterorganicchemistry.combyjus.com

Beckmann Rearrangement and its Variants.thermofisher.comjk-sci.comnumberanalytics.com

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or, in the case of aldoximes, a nitrile. masterorganicchemistry.combyjus.com The reaction is typically promoted by strong acids such as sulfuric acid, but other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also be used. wikipedia.org The mechanism begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). chemistnotes.com This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous expulsion of the leaving group. jk-sci.comwikipedia.org This rearrangement step forms a nitrilium ion intermediate. chemistnotes.com Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.comchemistnotes.com For aldoximes, the migrating group is a hydrogen atom, and the resulting intermediate can be deprotonated to form a nitrile. masterorganicchemistry.com

The stereospecificity of the Beckmann rearrangement is a key feature; the group that migrates is the one positioned anti to the hydroxyl group in the oxime. wikipedia.org However, under certain conditions that can cause racemization of the oxime geometry, a mixture of products may be obtained. wikipedia.org The industrial synthesis of caprolactam, a precursor to Nylon 6, from cyclohexanone (B45756) oxime is a major application of this rearrangement. thermofisher.comchemistnotes.com

Variants of the Beckmann rearrangement have been developed to improve reaction conditions and expand its scope. These include catalytic versions using Lewis acids or other promoters to avoid the use of stoichiometric amounts of strong acids. thieme.de

Abnormal Beckmann Fragmentation and Structural Correlations.studysmarter.co.ukyoutube.comstackexchange.com

Under certain structural conditions, oximes can undergo a competing reaction known as the Beckmann fragmentation or "abnormal" Beckmann rearrangement. chemistnotes.comyoutube.com This pathway leads to the formation of a nitrile and a carbocation, instead of an amide. echemi.com

The fragmentation reaction is favored when the group alpha to the oxime is a quaternary carbon or can otherwise stabilize a positive charge. wikipedia.orgchemistnotes.comechemi.com The mechanism involves the same initial step as the normal rearrangement: formation of a good leaving group on the oxime oxygen. However, instead of migration, the C-C bond anti to the leaving group undergoes heterolytic cleavage, generating a stable carbocation and a nitrile. echemi.com The stability of the potential carbocation is the primary factor dictating whether rearrangement or fragmentation occurs. wikipedia.orgechemi.com Factors that promote fragmentation include the presence of quaternary carbon centers, as well as oxygen or nitrogen atoms that can stabilize the resulting carbocation. wikipedia.orgaakash.ac.in

Table 3: Beckmann Rearrangement vs. Fragmentation

Reaction PathwayKey Product(s)Favored byMechanistic Feature
Beckmann RearrangementAmide (from ketoximes), Nitrile (from aldoximes) masterorganicchemistry.combyjus.comSubstrates lacking a stable carbocation-forming group α to the oxime.Migration of the anti-group to nitrogen, forming a nitrilium ion. chemistnotes.com
Beckmann FragmentationNitrile and a carbocation-derived product. wikipedia.orgyoutube.comSubstrates with an α-substituent capable of stabilizing a positive charge (e.g., quaternary carbon, heteroatoms). wikipedia.orgechemi.comaakash.ac.inCleavage of the C-C bond anti to the leaving group, forming a nitrile and a stable carbocation.

N-O Bond Cleavage and Radical Chemistry

The N-O bond in oximes is relatively weak, making it susceptible to cleavage under various conditions, leading to the formation of reactive intermediates such as iminyl radicals. nih.govdoaj.orgresearchgate.net This reactivity has been harnessed in a variety of synthetic transformations. nih.govnih.gov

The cleavage of the N-O bond can be initiated by transition-metal catalysts, photocatalysts, or through single electron transfer (SET) processes. nih.govresearchgate.netnsf.gov For instance, oxime esters can undergo reductive N-O bond fragmentation to generate iminyl radicals. researchgate.netnsf.gov These radicals are versatile intermediates in organic synthesis. d-nb.infonih.gov

Iminoxyl radicals, also known as oxime radicals, are another class of radical species derived from oximes where the unpaired electron is on the N-O fragment. d-nb.infonih.gov These radicals have been known for a long time but have seen a resurgence in interest for their synthetic utility. d-nb.infonih.gov Due to the delocalization of the unpaired electron, these radicals can react to form either C-O or C-N bonds. d-nb.infonih.gov Their reactions are broadly classified into intermolecular processes, such as oxidative coupling, and intramolecular reactions, like cyclizations to form nitrogen-containing heterocycles. d-nb.infonih.gov The generation and subsequent reactions of these radical species from oximes provide powerful methods for constructing complex molecules. nih.govnih.govorganic-chemistry.org

Generation and Reactivity of Iminyl Radicals

Iminyl radicals, nitrogen-centered radical species, are key intermediates in a variety of synthetic transformations. sioc-journal.cn Their generation from oxime derivatives, including this compound, has been a subject of significant research interest. sioc-journal.cn The weak N-O bond in oximes makes them excellent precursors for these radicals. nih.gov

Visible light photoredox catalysis has emerged as a powerful tool for generating iminyl radicals from oxime derivatives such as O-acyl oximes, O-aryl oximes, and α-imino-oxy acids under mild conditions. sioc-journal.cnsioc-journal.cnresearchgate.net This method avoids the harsh conditions often associated with older methods that used strong oxidants. nsf.gov Once generated, these iminyl radicals can participate in several types of reactions:

Addition to Arenes: A common reaction pathway for iminyl radicals is their addition to aromatic rings.

Intramolecular Hydrogen Atom Transfer (HAT): Iminyl radicals can abstract a hydrogen atom from another part of the same molecule, leading to further reactions. sioc-journal.cnnsf.gov

Addition to Alkenes: These radicals can add across carbon-carbon double bonds. sioc-journal.cnnsf.gov

Norrish Type-I Fragmentation: This involves the cleavage of the α-carbon-carbon bond. sioc-journal.cnresearchgate.net

The specific reactivity of the iminyl radical is influenced by the substituents on the oxime. nsf.gov For instance, oxime esters are frequently used to generate iminyl radicals through a single electron reduction, which leads to the fragmentation of the N-O bond and decarboxylation of the ester group. nsf.gov

Homolytic Cleavage under Thermal or Photochemical Conditions

The N-O bond in oximes and their derivatives is relatively weak, with bond dissociation energies around 33–37 kcal·mol⁻¹ in O-phenyl oxime ethers and approximately 50 kcal·mol⁻¹ in oximes themselves. nih.gov This weakness allows for homolytic cleavage of the N-O bond under either thermal or photochemical stimulation, resulting in the formation of an iminyl radical and an oxygen-centered radical. nih.govresearchgate.net

The efficiency of photochemical N-O bond homolysis is dependent on the structure of the imine unit. nih.gov Aromatic or heteroaromatic groups attached to the imine carbon generally lead to better radical yields. nih.gov The use of photosensitizers, such as 4-methoxyacetophenone, can also enhance the efficiency of this process. nih.gov The mechanism often involves the addition of the generated radicals to the solvent. oregonstate.edu

Metal-Catalyzed Radical Pathways (e.g., Copper-Catalyzed Cyclizations)

Metal catalysts, particularly copper, play a significant role in mediating radical reactions of oximes. rsc.org Copper-catalyzed Heck-like cyclizations of oxime esters have been developed as an alternative to palladium-based systems. rsc.orgrsc.org These reactions are thought to proceed through the generation and cyclization of an intermediate with iminyl radical character. rsc.orgrsc.org

The general mechanism involves the initial formation of the iminyl radical through a copper-catalyzed process. This radical can then undergo cyclization. researchgate.net For example, a copper(I) salt can catalyze the formation of a radical, which then participates in the desired transformation. researchgate.net This approach has been successfully applied to the synthesis of various nitrogen-containing heterocycles, such as spiropyrrolines, from ketoximes and alkenes. researchgate.netacs.org Mechanistic studies suggest that these copper-catalyzed reactions proceed via a radical-based C-N bond formation rather than a migratory insertion pathway. rsc.org

Reduction and Derivatization Reactions

Conversion to Amines and Hydroxylamines

The reduction of oximes is a fundamental transformation that provides access to primary amines and hydroxylamines, which are valuable building blocks in organic synthesis. jove.commdpi.com This conversion can be achieved through various methods, including catalytic hydrogenation, hydride reduction, or using dissolving metal reductions. jove.com

Catalytic hydrogenation over heterogeneous catalysts is a common method for reducing oximes to amines. mdpi.com However, the reduction can sometimes lead to the formation of secondary amines as a side product, especially with aldoximes. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, sulfurated sodium borohydride (B1222165) has been shown to reduce oximes to the corresponding amines, with the possibility of isolating the intermediate hydroxylamine under controlled conditions. cdnsciencepub.com Aromatic and aliphatic oximes can be reduced by this reagent, and the extent of reduction depends on factors like steric hindrance, temperature, and reaction time. cdnsciencepub.com

The reduction of oximes to hydroxylamines is more challenging due to the lability of the N-O bond, which can be easily cleaved to form the primary amine. nih.govresearchgate.net Despite this challenge, several catalytic systems have been developed for this selective transformation. nih.govresearchgate.net

Enantioselective Hydrogenation of Oximes to Chiral Hydroxylamines

The asymmetric hydrogenation of oximes to produce chiral hydroxylamines has been a long-standing challenge in synthetic chemistry due to the inertness of the C=N bond and the weakness of the N-O bond. nature.comincatt.nl However, recent advancements have led to the development of efficient catalytic systems for this transformation. nature.comincatt.nl

Chiral nickel catalysts have shown excellent results in the asymmetric hydrogenation of oximes, affording chiral hydroxylamines with high yields and enantiomeric excesses. nature.com Weak interactions between the catalyst and the substrate are believed to play a crucial role in the stereoselectivity of these reactions. nature.com

Iridium complexes with chiral ligands have also been successfully employed for the asymmetric hydrogenation of oximes. mdpi.com Mechanistic studies using DFT calculations have revealed that the hydride transfer step is the chirality-determining step in these reactions. mdpi.com A cooperative strategy involving both Lewis and Brønsted acids has been shown to be effective for the asymmetric hydrogenation of oximes, leading to high conversions and enantioselectivities. acs.org The development of such catalytic systems is significant as chiral hydroxylamines are important structural motifs in many bioactive compounds and pharmaceuticals. bohrium.com

Dehydration to Nitriles (for Aldoximes)

The dehydration of aldoximes provides a direct and attractive route to nitriles, which are important intermediates in organic synthesis. A wide variety of reagents and methods have been developed to facilitate this transformation. tandfonline.com

Some common dehydrating agents include:

Trichloroacetonitrile: This reagent has been found to be an efficient dehydrating agent for a range of aromatic and heterocyclic aldoximes, yielding the corresponding nitriles in good yields without the need for a metal catalyst. tandfonline.comtandfonline.com

Zinc/Iodine System: An efficient method for the dehydration of aldoximes to nitriles at room temperature has been reported using a zinc-iodine system.

Iron Catalysts: Bio-inspired iron catalysts have been developed for the efficient dehydration of various aliphatic and aromatic aldoximes to nitriles at room temperature. acs.org

Polymeric Reagents: A complex of polyvinylpyrrolidone (B124986) and thionyl chloride has been shown to rapidly dehydrate aldoximes to nitriles in high yields under mild conditions. rsc.org

The choice of dehydrating agent and reaction conditions can be tailored depending on the specific substrate and desired outcome. While many methods are effective for aromatic aldoximes, the conversion of aliphatic aldoximes can sometimes be more challenging and may lead to the formation of byproducts. tandfonline.com

Formation of Amides

The conversion of oximes to amides is most notably achieved through the Beckmann rearrangement. masterorganicchemistry.comwikipedia.orgnumberanalytics.combyjus.com This acid-catalyzed reaction is a cornerstone in organic synthesis for accessing amides from ketoximes and nitriles from aldoximes. masterorganicchemistry.combyjus.com However, under certain conditions, aldoximes can also be converted to primary amides.

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.combyjus.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion. Subsequent hydrolysis of this intermediate yields the corresponding amide. numberanalytics.combyjus.com For this compound, the migrating group would be the chiral (S)-sec-butyl group.

The stereospecificity of the Beckmann rearrangement is a critical aspect, particularly for chiral oximes. wikipedia.org The migration of the group anti to the hydroxyl group occurs with retention of its configuration. In the case of this compound, the (E) configuration indicates that the (S)-sec-butyl group is anti to the hydroxyl group. Therefore, the expected product of a Beckmann rearrangement would be the chiral amide, N-((S)-sec-butyl)formamide, with retention of the stereochemistry at the chiral center.

The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org Various reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can also facilitate this transformation by converting the hydroxyl group into a better leaving group. wikipedia.org

Table 1: Illustrative Conditions for Beckmann Rearrangement of Aldoximes

Catalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
Sulfuric Acid-130High researchgate.net
Polyphosphoric Acid-HighGood wikipedia.org
TsCl, Pyridine (B92270)Dichloromethane0 to rtGood wikipedia.org
Cyanuric Chloride, ZnCl₂--High wikipedia.org

Note: This table presents general conditions for the Beckmann rearrangement of aldoximes. Specific data for this compound is not available in the cited literature.

Regeneration of Carbonyl Compounds from Oximes (Deoximination)

The regeneration of the parent carbonyl compound from an oxime, known as deoximination, is a crucial reaction in synthetic chemistry, often used for deprotection. Various methods have been developed for this purpose, which can be broadly categorized as hydrolytic, oxidative, and reductive.

Hydrolytic cleavage of oximes to regenerate the corresponding aldehyde or ketone is a classical method, typically requiring acidic conditions. rsc.org The reaction proceeds by protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond. This leads to a tetrahedral intermediate that subsequently eliminates hydroxylamine to furnish the carbonyl compound. nih.gov

For this compound, acid-catalyzed hydrolysis would yield (S)-2-methylbutanal and hydroxylamine. The stereocenter at the α-carbon is generally retained during this process, making it a useful method for the deprotection of chiral aldehydes. However, strong acidic conditions can sometimes lead to side reactions, such as the Beckmann rearrangement. nih.gov To circumvent this, milder methods have been developed, often employing metal salts to promote hydrolysis under neutral or near-neutral conditions.

Oxidative deoximination offers an alternative to hydrolytic methods and can often be performed under milder conditions. A variety of oxidizing agents have been employed for this transformation, including chromium(VI) reagents, hypervalent iodine compounds, and permanganate (B83412) salts. researchgate.net

The mechanism of oxidative deoximination can vary depending on the oxidant used. For instance, with some reagents, the reaction may proceed through the formation of an intermediate that is more susceptible to hydrolysis. In other cases, the oxidant directly cleaves the C=N bond. A study on the oxidative deoximination of various aldoximes and ketoximes using potassium dichromate in dimethylformamide reported good yields of the corresponding carbonyl compounds. researchgate.net

The choice of oxidant is crucial to avoid over-oxidation of the resulting aldehyde to a carboxylic acid. For a chiral substrate like this compound, a key consideration is the preservation of the stereocenter's integrity.

Reductive deoximination involves the reduction of the oxime to an imine intermediate, which is then hydrolyzed to the carbonyl compound. Reagents such as titanium(III) chloride have been used for this purpose. These methods are often mild and can be selective, an important feature when other reducible functional groups are present in the molecule.

For this compound, reductive cleavage would regenerate (S)-2-methylbutanal. The mild conditions associated with some reductive methods are advantageous for preserving the stereochemical purity of the chiral aldehyde.

Kinetic and Mechanistic Aspects of Deoximination

The kinetics of deoximination reactions have been studied for various oximes and reagents. For hydrolytic methods, the reaction is typically acid-catalyzed, and the rate is dependent on the concentration of the acid. nih.gov The rate-determining step is often the attack of water on the protonated oxime.

In oxidative deoximinations, the kinetics can be more complex and depend on the specific oxidant. Studies on the oxidation of aldoximes have often shown a first-order dependence on both the oxime and the oxidizing agent. The mechanism can involve the formation of a cyclic intermediate, and the reaction rate can be influenced by steric factors around the C=N bond.

The stereochemistry of the starting oxime ((E) or (Z) isomer) can influence the rate of deoximination, although this aspect is not extensively documented for simple aliphatic chiral oximes like this compound.

Table 2: Comparison of General Deoximination Methods

MethodTypical ReagentsGeneral ConditionsKey AdvantagesPotential Drawbacks
Hydrolytic H₃O⁺, Lewis AcidsAcidic, often requires heatingSimple, inexpensiveHarsh conditions, potential for side reactions (e.g., Beckmann rearrangement)
Oxidative Cr(VI) reagents, IBX, KMnO₄Mild to moderateOften faster, milder conditionsPotential for over-oxidation, toxicity of reagents
Reductive TiCl₃, Raney NiMildHigh selectivity, good for sensitive substratesRequires stoichiometric reductants, potential for amine byproducts

Note: This table provides a general comparison. Specific outcomes depend on the substrate and precise reaction conditions.

Metal-Involving Transformations and Complexation Chemistry

The oxime group is an excellent ligand for a wide range of metal ions, coordinating through the nitrogen atom and, in its deprotonated oximato form, also through the oxygen atom. at.uascispace.com This ability to form stable metal complexes is fundamental to many of its catalytic and reactivity patterns.

This compound, being a chiral ligand, can form chiral metal complexes. The coordination chemistry of such complexes is of interest for applications in asymmetric catalysis. The nitrogen atom of the oxime acts as a Lewis base, donating its lone pair of electrons to a metal center. The stereochemistry of the chiral sec-butyl group can influence the geometry and properties of the resulting metal complex.

These metal complexes can participate in various transformations. For instance, metal-catalyzed Beckmann rearrangements have been reported, where the metal ion activates the oxime towards rearrangement. at.ua Furthermore, the coordination of an oxime to a metal center can alter its reactivity in other ways, such as facilitating N-O bond cleavage or promoting reactions at the carbon atom of the oxime.

Oximes as Ligands in Metal Complexes

Oximes are a crucial class of ligands in coordination chemistry, readily synthesized from aldehydes or ketones. bohrium.com Their versatility stems from the presence of both a basic nitrogen atom and an acidic hydroxyl group, allowing them to exhibit amphoteric behavior. rsc.org This enables them to coordinate to a metal center as a neutral molecule or as a deprotonated oximato anion. rsc.orgat.ua

The coordination of oximes to metal ions can occur through several modes, influencing the structure and reactivity of the resulting complex. rsc.org Common binding modes include:

N-Coordination: The nitrogen atom of the oxime group donates its lone pair of electrons to the metal center. This is a common mode for platinum(II) complexes, and N-coordination can dramatically increase the acidity of the oxime's OH group. at.ua

N,O-Chelation: The oxime can act as a bidentate ligand, coordinating through both the nitrogen and the oxygen atoms to form a stable chelate ring. d-nb.info The deprotonated oximato form is particularly effective in forming such chelates. rsc.org

Bridging: The oximato group can bridge two or more metal centers, leading to the formation of polynuclear complexes. Pyridyl oximes, for example, are well-known for forming di-, tri-, tetra-, and hexanuclear metal complexes. rsc.org

The specific coordination mode depends on various factors, including the nature of the metal ion, the substituents on the oxime, the reaction conditions, and the presence of other ligands. d-nb.info For instance, pyridyl oximes typically act as N,N-chelating or bridging ligands. d-nb.info The formation of polynuclear complexes is a noted preference for 3d metal ions. acs.org The structural diversity of oxime-containing metal complexes is vast, ranging from simple mononuclear species to complex cage compounds and molecular grids. acs.orgacs.org

While direct studies on this compound complexes are not prominent in the literature, its structure as a simple, chiral aldoxime suggests it could readily form complexes with a variety of transition metals, likely adopting N-monodentate or N,O-chelating coordination modes, analogous to other aldoximes. at.ua

Table 1: Examples of Metal-Oxime Complexes and Their Coordination Modes This table is interactive. You can sort and filter the data.

Metal Ion Oxime Ligand Example Coordination Mode Resulting Complex Type Reference
Nickel(II) Dimethylglyoxime N,N-Chelate Square-planar complex researchgate.net
Platinum(II) Various Ketoximes/Aldoximes N-Coordination Mononuclear complex at.ua
Copper(II) Phenolic Oxime N,O-Chelate Monomer complex nih.gov
Zinc(II) Di(2-pyridyl)furoxan (from chloroxime) N,N-Bidentate Chelate Tetrahedral complex bohrium.com
Rhodium(III) Phenyl 2-pyridyl ketoxime N,N-Chelate Octahedral complex d-nb.info
Copper(II), Nickel(II) Polydentate Oxime-Schiff Base Bridging [2x2] Molecular Grid acs.org

Metal-Mediated and Metal-Catalyzed Reactions of Oximes

The interaction of oximes with transition metals not only forms stable complexes but also facilitates a wide array of chemical transformations. acs.orgsioc-journal.cn These reactions often involve the cleavage of the N-O, C-H, or O-H bonds within the oxime moiety, leading to the synthesis of valuable organic compounds, particularly nitrogen-containing heterocycles. researchgate.netexlibrisgroup.com Catalysts based on palladium, copper, and rhodium are prominently used in these transformations. rsc.orgrsc.orgnih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for various reactions involving oximes and their derivatives (e.g., oxime esters). A key reaction is the Heck-type reaction , where the oxime is coupled with an alkene. For example, a visible light-induced, palladium-catalyzed oxidative C-H alkylation of oximes allows for the construction of C-C bonds under mild conditions. nih.govnsf.govacs.org Another significant transformation is the aza-Heck reaction of oxime esters, which involves the cleavage of the N-O bond and the formation of a C-N bond, often leading to heterocycles. researchgate.net Palladium catalysts also enable the Semmler-Wolff reaction , converting cyclohexenone O-pivaloyl oximes into the corresponding primary anilines through a process that involves the oxidative addition of the N-O bond to a Pd(0) center. nih.govrsc.org Furthermore, palladium catalysis can achieve direct amination of aromatic C-H bonds using oxime esters as the nitrogen source. researchgate.net

Copper-Catalyzed Reactions: Copper, being an abundant and inexpensive metal, is widely used to catalyze reactions of oximes. nih.gov Copper catalysts can mediate the coupling of oxime acetates with isothiocyanates to form 2-aminothiazoles, where the N-O bond of the oxime acts as an internal oxidant. organic-chemistry.org Copper catalysis is also employed in cyclization reactions . For instance, O-acetyl oximes react with β-ketoesters or β-ketonitriles to yield polysubstituted pyrroles or furans, respectively, under redox-neutral conditions. nih.gov Heck-like cyclizations of oxime esters can be catalyzed by copper, providing an effective alternative to more expensive palladium-based systems. rsc.org These reactions often proceed through the generation of iminyl radical intermediates. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly known for their ability to mediate C-H activation directed by the oxime group. rsc.orgacs.orgresearchgate.net The C=N-OR moiety serves as an effective directing group for the ortho-C-H functionalization of arenes. acs.org For example, rhodium(III) catalysts can achieve the annulation of acetophenone O-acetyl oximes with allenoates to produce isoquinolines under redox-neutral conditions. acs.org This process involves arene C-H activation, insertion of the allene, and subsequent C-N bond formation. acs.org Chiral rhodium(III) catalysts have been developed for asymmetric [4+1] spiroannulation reactions of O-pivaloyl oximes with α-diazo compounds, yielding chiral spirocyclic imines with high enantioselectivity. snnu.edu.cn

Table 2: Overview of Metal-Catalyzed Reactions of Analogous Oximes This table is interactive. You can sort and filter the data.

Reaction Type Metal Catalyst Oxime Substrate Type Coupling Partner Product Type Reference
Heck-type Alkylation Palladium(II) Acetate Formaldoximes Alkyl Halides Substituted Oximes nih.govnsf.gov
Semmler-Wolff Aromatization Palladium(0) Cyclohexenone O-pivaloyl oximes None Primary Anilines nih.govrsc.org
[3+2] Annulation Copper(I) Iodide O-acyl oximes α-amino ketones 3-Aminopyrroles rsc.org
Heck-like Cyclization Copper(I) Bromide Oxime Esters Internal Alkene/Alkyne N-Heterocycles rsc.org
Coupling/Cyclization Copper(I) Iodide Oxime Acetates Isothiocyanates 2-Aminothiazoles organic-chemistry.org
C-H Acrylation Rhodium(III) O-methyl ketoximes Cyclopropenones Chalcones rsc.org
[4+2] Annulation Rhodium(III) Acetophenone O-acetyl oximes Allenoates Isoquinolines acs.org
Asymmetric [4+1] Spiroannulation Chiral Rhodium(III) O-pivaloyl oximes α-diazo compounds Chirocyclic Imines snnu.edu.cn

Advanced Characterization Techniques and Computational Studies in Oxime Research

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable tools for elucidating the intricate structural details of molecules. For oximes, these methods not only confirm the presence of key functional groups but are also crucial for determining the E/Z geometry of the C=N double bond and the configuration of stereocenters.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Chiral and Isomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In the context of (1E,2S)-2-methylbutanal oxime, both ¹H and ¹³C NMR are vital for structural confirmation and stereochemical assignment. nih.govrsc.org

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their local electronic environment and spatial relationships. For instance, studies on similar oximes have shown that the chemical shift of the proton attached to the oxime carbon (CH=N) can differ between E and Z isomers. mdpi.comoup.com The ratio of E and Z isomers in a sample can also be determined by integrating the respective signals in the ¹H NMR spectrum. oup.com Two-dimensional NMR techniques, such as HSQC and HMBC, are used to correlate proton and carbon signals, aiding in the unambiguous assignment of all atoms within the molecule. mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shift of the C=N carbon is particularly diagnostic for the geometry of the oxime, with the E and Z isomers typically showing distinct resonances. maynoothuniversity.ie Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹H and ¹³C chemical shifts, which, when compared to experimental data, can strongly support structural and stereochemical assignments. rsc.org

While there is no specific mention in the provided search results of ¹⁹⁵Pt NMR for this particular compound, it is a technique used for studying platinum complexes, which could be relevant if the oxime were used as a ligand.

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HCH=N-OH~10-13 mdpi.com
¹HCH=N~7-8 mdpi.com
¹³CC=N~145-160 maynoothuniversity.ieethernet.edu.et
¹³CAliphatic CH~10-50 ethernet.edu.et

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the O-H, C=N, and N-O bonds of the oxime group, as well as the C-H bonds of the alkyl chain. The stretching vibration of the O-H group typically appears as a broad band in the region of 3100-3600 cm⁻¹. The C=N stretching vibration is usually observed in the 1600-1690 cm⁻¹ range, and the N-O stretch appears around 930-960 cm⁻¹. researchgate.net These characteristic peaks provide strong evidence for the presence of the oxime functionality.

Table 2: Typical IR Absorption Frequencies for Oximes

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
O-HStretching3100-3600 (broad) researchgate.net
C=NStretching1600-1690 researchgate.net
N-OStretching930-960 researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 101.15 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₅H₁₁NO). nih.gov

The fragmentation pattern observed in the mass spectrum can offer further structural insights. The molecule may undergo characteristic cleavages, such as alpha-cleavage or rearrangements, providing clues about the connectivity of the atoms. In the context of identifying volatile compounds from natural sources, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique. frontiersin.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Oximes typically exhibit a π → π* transition associated with the C=N chromophore. maynoothuniversity.ie The wavelength of maximum absorption (λmax) can sometimes be used to distinguish between E and Z isomers, particularly in conjugated systems. maynoothuniversity.ie For aliphatic oximes like this compound, the absorption is expected in the lower UV range. Studies on other oximes have shown that the UV-Vis spectra can be influenced by the pH of the solution, as deprotonation of the oxime hydroxyl group can lead to a shift in the absorption maximum. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, as well as the conformation of the molecule. researchgate.net For this compound, a successful single-crystal X-ray diffraction analysis would unambiguously confirm the (E) configuration of the oxime double bond and the (S) configuration at the chiral carbon atom. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, in the crystal lattice. mdpi.com

Chiral Analysis Techniques (e.g., HPLC, GC with Chiral Columns)

The separation of enantiomers is a critical aspect of chiral analysis. For volatile compounds like this compound, gas chromatography (GC) with a chiral stationary phase is a highly effective technique. frontiersin.orgresearchgate.net This method allows for the separation and quantification of the different stereoisomers present in a mixture. Similarly, High-Performance Liquid Chromatography (HPLC) using a chiral column can also be employed for the enantioselective separation of oximes and their derivatives. orgsyn.orgumich.edu The choice between GC and HPLC often depends on the volatility and thermal stability of the compound. Multidimensional gas chromatography can provide even higher resolution for complex mixtures of stereoisomers.

Computational Chemistry Approaches in the Study of this compound

Computational chemistry provides powerful tools for investigating the structure, reactivity, and electronic properties of molecules like this compound. These theoretical methods complement experimental findings, offering insights that are often difficult or impossible to obtain through laboratory work alone. Techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and conformational analysis are instrumental in building a comprehensive understanding of oxime behavior at the molecular level.

Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, especially for investigating reaction mechanisms. umn.edu For oximes, DFT calculations are crucial for mapping out reaction pathways, identifying transition states, and understanding the energetic barriers that govern reaction rates and outcomes. researchgate.netmdpi.com While specific DFT studies on this compound are not prevalent in the literature, extensive research on analogous aldoximes and ketoximes provides a robust framework for understanding its potential reactivity. bohrium.comresearchgate.net

DFT has been successfully employed to investigate various reactions involving oximes, such as:

Formation Mechanisms: The formation of oximes from aldehydes or ketones is catalyzed by acid. DFT studies, incorporating solvation models, have analyzed the energetics of the reaction steps under both neutral and acidic conditions, confirming the classical imine formation pathway. researchgate.net These studies often include explicit solvent molecules to accurately model proton transfer steps. researchgate.net

Asymmetric Hydrogenation: In the transition-metal-catalyzed asymmetric hydrogenation of oximes, DFT calculations have been used to unveil the reaction mechanism and the origin of stereoselectivity. mdpi.com For instance, in iridium-catalyzed hydrogenations, the hydride transfer step was identified as the chirality-determining step, with calculations showing that the involvement of a methanesulfonate (B1217627) anion (MsO⁻) is critical for lowering the energy barriers. mdpi.com

C-H Functionalization/Annulation: For rhodium-catalyzed C-H activation and annulation reactions involving oximes, DFT calculations have provided deep mechanistic insights. bohrium.com They reveal the elementary steps, such as concerted metalation-deprotonation, regioselective alkyne insertion, and β-OH elimination, and highlight the critical role of hydrogen-bonding in controlling selectivity. bohrium.comsemanticscholar.org

Reductive Amination: The selectivity of reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) for imines over carbonyls is crucial in direct reductive amination. DFT analysis of the reaction between acetaldehyde (B116499) and methylamine (B109427) showed that the transition states for forming and reducing the corresponding aldimine have lower energy barriers than the direct reduction of acetaldehyde, explaining the observed selectivity. researchgate.net

These examples demonstrate how DFT can be used to analyze the transition states and reaction pathways pertinent to the reactivity of the oxime group in this compound.

Natural Bond Orbital (NBO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling classical Lewis structures. readthedocs.iowisc.edu This technique is invaluable for analyzing the electronic structure of this compound, quantifying concepts like hyperconjugation, charge transfer, and intramolecular interactions. icm.edu.plresearchgate.net

NBO analysis provides key insights by calculating the stabilization energy, E(2), associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. icm.edu.pltandfonline.com Studies on various oximes and related structures have used NBO analysis to:

Investigate Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions, such as those between lone pairs of oxygen or nitrogen and adjacent anti-bonding orbitals (n → σ). rsc.org For example, in a study of Cyrene-derived oximes, NBO analysis supported an electronic structure involving n(O) → σ(C1–C2) and σ(C1–C2) → σ*(N–O) orbital interactions, which were key to understanding their reactivity in the abnormal Beckmann reaction. rsc.org

Quantify Intramolecular Hydrogen Bonding: In a study of 1, 2-diphenyl-2-methoxyethanone oxime, NBO analysis identified a strong intramolecular hydrogen bond by calculating a high stabilization energy (16.403 kJ/mol) for the interaction between an oxygen lone pair and a C-H antibonding orbital. tandfonline.com

The table below presents hypothetical, yet representative, NBO analysis results for a simple aldoxime, illustrating the type of data obtained and its interpretation. This data helps in understanding the electronic delocalization that contributes to the stability of the molecule.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Nσ(C-C)5.45Lone Pair → Antibond
LP(2) Oσ(C-N)1.21Lone Pair → Antibond
σ(C-H)σ(C-N)4.88Bond → Antibond
σ(C-N)σ(C-H)2.15Bond → Antibond

This table is illustrative, based on typical values found in NBO analyses of similar molecules.

Conformational Analyses of Reaction Intermediates

The three-dimensional shape (conformation) of a molecule, particularly transient intermediates in a reaction, can dictate the reaction's course and the stereochemistry of the final product. Computational conformational analysis is an essential tool for identifying the lowest energy (most stable) conformers of reaction intermediates. researchgate.netgrafiati.com For a chiral molecule like this compound, understanding the conformational preferences of its intermediates is critical for predicting stereochemical outcomes.

Computational studies have shown that:

Intermediates Dictate Isomer Ratios: In studies of oxime ether synthesis, full conformational analyses of reaction intermediates were performed to locate the lowest energy conformers. researchgate.netgrafiati.com The calculated Gibbs free energies of formation for these conformers were found to be in good agreement with the experimentally observed ratios of (E) and (Z) isomers, demonstrating the predictive power of this approach. researchgate.net

Solvent Effects are Crucial: The stability of different conformers can be highly dependent on the solvent. Computational models can include solvent effects, for example, through the Polarizable Continuum Model (PCM), to provide a more accurate picture of conformational equilibria in solution. rsc.org

Conformational Scanning Identifies Stable Geometries: In a study on the oxime–nitrone tautomerism, calculations were performed on various conformers. It was found that for the oximes studied, the anti conformer was the most stable, and attempts to locate the syn conformer converged back to the more stable anti form. rsc.org Similar potential energy surface scans for intermediates in reactions of this compound would reveal the most likely geometries to proceed to the transition state. For example, a potential energy surface scan of a dipyrrinone oxime complex revealed the lowest energy conformation by mapping the energy changes associated with the rotation around key dihedral angles. researchgate.net

Prediction of Spectroscopic Properties and Reactivity

Computational chemistry is not only used to explain existing data but also to predict molecular properties, including spectroscopic data and reactivity trends. researchgate.netfrontiersin.org This predictive capability is a powerful tool in chemical research, guiding experimental design and aiding in the identification of new compounds.

Spectroscopic Properties: DFT calculations can predict various spectroscopic parameters with a high degree of accuracy.

Vibrational Spectra (IR): Theoretical calculations of harmonic vibrational frequencies are routinely used to assign experimental IR and Raman spectra. mdpi.com While there is often a systematic deviation between calculated and experimental frequencies (due to the harmonic approximation), scaling factors can be applied to achieve excellent agreement. For instance, in a study of an imine oxime, calculated O-H stretching vibrations were compared with experimental values to confirm assignments. mdpi.com

NMR Spectra: The prediction of NMR chemical shifts (¹³C and ¹H) is a valuable tool for structure elucidation and for assigning the relative configuration of chiral compounds. frontiersin.org By comparing computed NMR data for different possible isomers with experimental spectra, the correct structure can often be determined. grafiati.comfrontiersin.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption wavelengths (λ_max) of molecules, which correspond to peaks in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations can help understand the electronic transitions responsible for the observed color and how they are affected by the solvent. researchgate.net

The following table shows an example of how calculated vibrational frequencies for a molecule are compared to experimental data.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(O-H)32583659O-H stretch
ν(C=N)16501645C=N stretch
ν(N-O)940935N-O stretch
δ(C-H)14551460C-H bend

Data is representative, adapted from values for similar oxime-containing compounds. mdpi.com

Reactivity Prediction: Computational models can predict the reactivity of molecules by analyzing various electronic parameters.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP plots map the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For an oxime, MEP plots would typically show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. mdpi.com

Fukui Functions and Bond Dissociation Energies (BDE): Advanced calculations can determine local reactivity descriptors like Fukui functions to predict the most reactive sites within a molecule and calculate bond dissociation energies to investigate degradation pathways. researchgate.net

Future Research Directions in 1e,2s 2 Methylbutanal Oxime Chemistry

Exploration of Novel Asymmetric Catalytic Systems for Chiral Oxime Synthesis

The precise synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. numberanalytics.com For chiral oximes like (1E,2S)-2-methylbutanal oxime, the development of highly selective asymmetric catalytic systems is a significant and ongoing challenge. Future research will likely focus on several key areas.

One promising avenue is the continued development of transition-metal-catalyzed asymmetric hydrogenation. While significant progress has been made with noble metals, there is a growing interest in using earth-abundant metals like nickel. researchgate.net For instance, chiral nickel complexes have been shown to be effective for the asymmetric hydrogenation of oximes to chiral hydroxylamines, a transformation that has been historically difficult due to the inert C=N bond and the labile N-O bond. researchgate.netresearchgate.net Future work could involve designing new chiral ligands for nickel or other first-row transition metals to improve the enantioselectivity and substrate scope for the synthesis of specific chiral oximes.

Another area of intense research is the development of dynamic kinetic asymmetric C−O cross-coupling reactions. nih.gov Recently, a copper/BOX-catalyzed enantioselective O-arylation of oximes using diaryliodonium salts was reported, which efficiently produces a wide range of inherently chiral oxime ethers with high yields and excellent enantioselectivities. nih.gov Adapting such systems for the specific synthesis or derivatization of this compound could provide access to novel chiral building blocks. Exploring different chiral ligands, such as sterically demanding N-heterocyclic carbenes (NHCs), could further enhance the efficiency and selectivity of these catalytic systems. chinesechemsoc.org

Furthermore, the synergistic use of Lewis and Brønsted acids with transition metal catalysts has emerged as a powerful strategy. researchgate.netchinesechemsoc.org This cooperative catalysis has been successfully applied to the iridium-catalyzed asymmetric hydrogenation of oximes, affording chiral hydroxylamines with high yields and enantioselectivities. researchgate.net Investigating these cooperative systems for the synthesis of this compound from its corresponding aldehyde or other precursors could lead to more efficient and practical synthetic routes.

Development of New Reactivity Modes and Transformations

Oximes are versatile functional groups with diverse reactivity. researchgate.netnsf.gov A key future direction is the discovery and development of new transformations that can harness the unique chemical properties of the oxime moiety in compounds like this compound.

A major focus of recent research has been the fragmentation of the N-O bond to generate iminyl radicals. nsf.govrsc.org This reactivity has traditionally required harsh conditions, but new methods using photoredox and transition metal catalysis allow for N-O bond cleavage under milder conditions. researchgate.netnsf.gov Future research will likely explore expanding the scope of these reactions. For example, green-light-driven dual copper/organophotoredox catalysis has been shown to activate unprotected oximes for direct cyclization reactions. wiley.comwiley.com Applying such methodologies to this compound could enable the construction of complex nitrogen-containing heterocycles with high degrees of functional group tolerance and stereocontrol.

The challenge of using unprotected oximes directly in transformations remains a significant hurdle. wiley.comwiley.com Most current methods require O-protected oximes (e.g., oxime esters or carbonates) to achieve the desired reactivity. wiley.com Developing general strategies that allow for the direct use of free oximes like this compound would represent a major advance in terms of atom economy and synthetic efficiency.

Beyond radical chemistry, exploring new cycloaddition pathways and rearrangement reactions is another important frontier. Oximes can participate in various cyclization reactions to form heterocycles like pyridines and isoxazolines. rsc.orgnumberanalytics.com Designing catalysts and reaction conditions that can control the regioselectivity and stereoselectivity of these transformations when applied to chiral oximes is a key objective.

Integration of Oxime Chemistry in Complex Natural Product Synthesis

The oxime functional group is found in numerous natural products and biologically active compounds. rsc.org The specific stereochemistry of this compound makes it an intriguing building block for the total synthesis of complex molecules.

A notable example of its biological relevance is its role as an intermediate in the biosynthesis of the cyanogenic glucosides linamarin (B1675462) and lotaustralin (B1675156) in plants like cassava. researchgate.netoup.com In this pathway, L-isoleucine is converted to this compound, which is then further metabolized by a cytochrome P450 enzyme (CYP71E7) into the corresponding cyanohydrin. researchgate.netoup.com This natural biosynthetic pathway highlights the potential of using this compound and its derivatives as precursors in the laboratory synthesis of these and other related natural products.

Future research will focus on leveraging the unique reactivity of chiral oximes to streamline the synthesis of complex targets. The oxa-Michael reaction, for instance, is a powerful tool for C-O bond formation and has been widely used in the synthesis of oxygen-containing natural products. researchgate.net Exploring the use of chiral oximes like this compound as nucleophiles or as precursors to other reactive intermediates in such strategic bond-forming reactions could open up new synthetic routes. Furthermore, oxime derivatives have been used in the synthesis of a wide range of compounds including amines, nitriles, and various heterocycles, demonstrating their versatility as synthetic intermediates. numberanalytics.comnih.gov

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting outcomes. For the chemistry of this compound, advanced computational modeling offers significant potential to accelerate discovery.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of catalytic and non-catalytic reactions involving oximes. researchgate.net For example, computational studies have been used to elucidate the origins of regio- and enantioselectivity in the copper-catalyzed asymmetric C-O cross-coupling of oximes. nih.gov Applying these methods to reactions involving this compound could provide crucial insights into transition state geometries and the non-covalent interactions that govern stereoselectivity, helping to design more effective catalysts and reaction conditions. researchgate.net

Modeling can also be used to predict the relative stability of different isomers and conformers. The stereochemistry of the C=N double bond (E/Z isomerism) in oximes is critical for their reactivity and biological activity. nih.gov Computational methods can accurately predict the Gibbs free energies of these isomers and the energy barriers for their interconversion, which is crucial for controlling the stereochemical outcome of reactions. nih.govacs.org For a chiral molecule like this compound, understanding the interplay between the stereocenter and the C=N isomerism is essential for predictable synthesis.

Research into Green Chemistry Approaches for Oxime Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research into the chemistry of this compound will undoubtedly be influenced by the need for more sustainable and environmentally benign processes.

A key area for improvement is the synthesis of oximes themselves. Traditional methods often involve toxic reagents like pyridine (B92270) or require harsh conditions. ijprajournal.com Recent developments have focused on greener alternatives, such as using natural acid catalysts (e.g., from citrus fruit juice), employing solvent-free reaction conditions using grindstone chemistry with non-toxic catalysts like Bi2O3, or using water as a green solvent. nih.govijprajournal.comnih.govorganic-chemistry.org Applying these methods to the synthesis of this compound from 2-methylbutanal could significantly reduce the environmental impact of its production.

Furthermore, developing catalytic reactions that operate under mild conditions with high atom economy is a central goal of green chemistry. numberanalytics.com Photocatalytic reactions, which can be driven by visible light, and the use of earth-abundant metal catalysts are prime examples of this trend. researchgate.netnsf.gov Future work will aim to integrate these green catalytic approaches into the transformations of this compound, minimizing waste and energy consumption. The use of microwave-assisted synthesis is another avenue that can reduce reaction times and energy usage in oxime chemistry. numberanalytics.com

Q & A

Q. How can researchers confirm the stereochemistry of (1E,2S)-2-methylbutanal oxime experimentally?

  • Methodological Answer : Stereochemical confirmation requires a combination of spectroscopic and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can reveal coupling constants between the imine proton and adjacent groups, which differ between E and Z isomers. For example, E-isomers typically exhibit smaller coupling constants (J ~3–5 Hz) compared to Z-isomers (J ~8–12 Hz) due to spatial arrangements. X-ray crystallography is the gold standard for absolute configuration determination, though it requires high-quality single crystals. Comparative analysis with structurally characterized isomers (e.g., (Z)- or (E)-2-methylbutanal oxime derivatives ) can provide reference data. Computational methods like Density Functional Theory (DFT) can simulate NMR spectra or optimize geometries to validate experimental observations .

Q. What spectroscopic techniques are most effective for characterizing the oxime functional group in this compound?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : The O–H stretch of oximes appears as a broad peak near 3200–3400 cm⁻¹, while the C=N stretch is observed at ~1640–1690 cm⁻¹.
  • NMR Spectroscopy : The imine proton (H–C=N–O) resonates as a singlet or multiplet in the δ 7.0–8.5 ppm range in 1H^1H NMR. 13C^{13}C NMR shows the C=N signal near δ 150–160 ppm.
  • Mass Spectrometry (MS) : Fragmentation patterns can confirm the molecular ion peak (m/z 101 for C₅H₁₁NO) and key structural motifs.
    Note: Existing literature lacks full spectral data for this compound, necessitating empirical validation .

Q. How should researchers address the lack of thermodynamic data (e.g., melting point, solubility) for this compound?

  • Methodological Answer :
  • Experimental Determination : Use differential scanning calorimetry (DSC) for melting points and gravimetric methods for solubility in varying solvents (e.g., water, ethanol).
  • Computational Estimation : Apply group contribution methods or software like COSMOtherm to predict properties such as log P (octanol-water partition coefficient) .
  • Cross-Referencing : Compare data from structurally similar oximes (e.g., 2-methylbutyraldoxime isomers) while noting stereochemical and substituent effects .

Advanced Research Questions

Q. What synthetic strategies can achieve high enantiomeric purity in this compound?

  • Methodological Answer :
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans oxazaborolidines) during the oximation of 2-methylbutanal to control stereoselectivity.
  • Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze a racemic mixture selectively.
  • Chromatographic Separation : Apply chiral stationary phases (e.g., cellulose-based columns) for HPLC purification.
  • Validation : Confirm enantiomeric excess (ee) via chiral shift reagents in NMR or polarimetry .

Q. How can computational methods resolve contradictions in proposed reaction mechanisms involving this oxime?

  • Methodological Answer :
  • Mechanistic Modeling : Use DFT calculations (e.g., Gaussian or ORCA software) to map potential energy surfaces for reactions like nucleophilic additions or Beckmann rearrangements. Compare activation energies of competing pathways.
  • Transition State Analysis : Identify intermediates and transition states using intrinsic reaction coordinate (IRC) calculations.
  • Validation : Cross-reference computational results with kinetic isotope effects (KIEs) or stereochemical outcomes from controlled experiments .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data in studies involving this oxime?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies using tools like R or Python to calculate weighted effect sizes and heterogeneity indices (e.g., ).
  • Sensitivity Testing : Assess confounding variables (e.g., solvent polarity, temperature) through multivariate regression.
  • Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation times) and report using guidelines like MIAME (Minimum Information About a Microarray Experiment) .

Data Gaps and Contradictions

Q. Why do existing safety data sheets (SDS) lack ecological and toxicological data for this compound?

  • Methodological Answer : The absence of data in SDS (e.g., bioaccumulation potential, aquatic toxicity ) reflects limited empirical studies. Researchers should:
  • Conduct Tiered Testing : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) and biodegradation studies.
  • Use Read-Across Models : Predict ecotoxicity using quantitative structure-activity relationship (QSAR) tools like ECOSAR, validated for structurally analogous compounds .

Q. How can researchers validate conflicting solubility reports for this compound?

  • Methodological Answer :
  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., USP <1231> for solubility).
  • Phase Solubility Analysis : Measure solubility in binary solvent systems (e.g., water-ethanol) to construct phase diagrams.
  • Error Analysis : Report uncertainties using confidence intervals (e.g., 95% CI) and assess inter-laboratory variability via collaborative trials .

Methodological Resources

  • For synthetic strategies: Advanced Organic Chemistry by Carey and Sundberg provides mechanistic insights .
  • For computational modeling: Refer to the Gaussian 16 User’s Manual for DFT parameters.
  • For data reporting: Follow ICMJE standards for chemical safety and experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.